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Compound of Interest

Compound Name: Biotin-PEG11-Azide

Cat. No.: B8024726 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG11-Azide, a key reagent in the

field of bioconjugation. It details the principles of its application in click chemistry, offers

structured data for clarity, and presents detailed experimental protocols and workflows for

practical implementation in research and development.

Core Concepts: Understanding Biotin-PEG11-Azide
Biotin-PEG11-Azide is a versatile chemical tool designed for the efficient biotinylation of

molecules through a process known as "click chemistry." Its structure is tripartite, consisting of

a biotin head group, a polyethylene glycol (PEG) spacer, and a terminal azide group.

Biotin: An essential vitamin that exhibits an extraordinarily strong and specific non-covalent

interaction with the proteins avidin and streptavidin. This high-affinity binding is fundamental

to numerous detection and purification assays.

PEG11 Spacer: The 11-unit polyethylene glycol linker is a long, hydrophilic chain. This

spacer serves multiple critical functions: it increases the aqueous solubility of the entire

molecule, minimizes steric hindrance between the biotin and the target molecule, and

reduces non-specific binding during assays. The dPEG® spacer is 40 atoms long (50.4 Å)[1]

[2].
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Azide Group (N₃): This functional group is the reactive "handle" for click chemistry. It remains

inert to most biological functional groups, ensuring that it reacts specifically with a

complementary alkyne group under controlled conditions.

This reagent is instrumental in labeling and subsequently isolating or detecting biomolecules in

complex mixtures, such as in pull-down assays to identify protein-protein interactions or for

affinity purification.[1][2]

Physicochemical Properties and Storage
Proper handling and storage are critical for maintaining the reagent's integrity and reactivity.

The key properties are summarized below.

Property Value References

Molecular Formula C₃₄H₆₄N₆O₁₃S [3]

Molecular Weight ~797.0 g/mol

Appearance
White to off-white solid, may

appear sticky

Purity ≥96% to >98%

Solubility

Soluble in DMSO, DMAC,

Methylene Chloride. Limited

solubility in water.

Storage (Solid)

≤-20°C for up to 24 months.

Protect from moisture and

store with a desiccant.

Storage (Stock Solution)

Prepare fresh. If necessary,

store aliquots in DMSO at

-20°C for up to one month.

Handling Recommendation: Before use, allow the vial to equilibrate to room temperature for at

least one hour to prevent condensation. Stock solutions are typically prepared in an organic

solvent like DMSO and then diluted into the aqueous reaction buffer.
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Click Chemistry: The Reaction Mechanism
Biotin-PEG11-Azide is primarily used in two types of azide-alkyne cycloaddition reactions.

These reactions are highly efficient and bio-orthogonal, meaning they do not interfere with

native biological processes.

A. Copper-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
The most common click reaction, CuAAC, involves the reaction between the azide group of

Biotin-PEG11-Azide and a terminal alkyne on a target molecule. This reaction is catalyzed by

Copper (I) ions, which are typically generated in situ from a Copper (II) salt (e.g., CuSO₄) and a

reducing agent (e.g., sodium ascorbate). The result is a stable, covalent triazole linkage.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC provides a copper-free alternative, making it ideal for applications in living cells where

copper toxicity is a concern. In this method, the azide reacts with a strained cyclooctyne, such

as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which are incorporated into the target

biomolecule. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly

without a catalyst.

Feature
Copper-Catalyzed
(CuAAC)

Strain-Promoted (SPAAC)

Reactants Azide + Terminal Alkyne
Azide + Strained Cyclooctyne

(e.g., DBCO, BCN)

Catalyst Copper (I) None required

Biocompatibility
Limited in live cells due to

copper toxicity
High; suitable for live systems

Reaction Speed Fast (typically < 1 hour) Very fast

Common Use Cases

In vitro bioconjugation, protein

labeling in lysates, surface

functionalization

Live cell imaging, in vivo

labeling, proteomics
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Experimental Protocols
The following protocols provide a starting point for common applications. Optimization may be

required based on the specific biomolecules and experimental context.

Protocol 1: CuAAC Biotinylation of an Alkyne-Modified
Protein
This protocol describes the general procedure for labeling a protein containing a terminal

alkyne group with Biotin-PEG11-Azide in a test tube.

Materials:

Alkyne-modified protein solution

Biotin-PEG11-Azide

Protein Labeling Buffer (e.g., 100 mM phosphate buffer, pH 7.5)

Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20-50 mM in water)

Copper-chelating Ligand (e.g., THPTA or TBTA) stock solution (e.g., 50-100 mM in

DMSO/water)

Reducing Agent: Sodium Ascorbate stock solution (freshly prepared, 50-100 mM in water)

DMSO (for dissolving Biotin-PEG11-Azide)

Purification system (e.g., dialysis cassette, size-exclusion chromatography column)

Methodology:

Prepare Reagents: Dissolve Biotin-PEG11-Azide in DMSO to create a 10 mM stock

solution. Prepare a fresh solution of sodium ascorbate.

Reaction Setup: In a microcentrifuge tube, combine the following in order:

Alkyne-modified protein in labeling buffer.
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Biotin-PEG11-Azide stock solution (aim for a 2 to 10-fold molar excess over the protein).

Ligand stock solution (final concentration ~1-2 mM).

CuSO₄ stock solution (final concentration ~0.25-1 mM).

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction

(final concentration ~1-5 mM). Vortex gently to mix.

Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.

The reaction can be agitated gently on a rotator.

Purification: Remove unreacted biotin reagent and catalyst components by dialysis against a

suitable buffer (e.g., PBS) or by using a size-exclusion chromatography column.

Verification: Confirm successful biotinylation via a Western blot using streptavidin-HRP or

through mass spectrometry.

Protocol 2: SPAAC Labeling of Live Cells
This protocol outlines the copper-free labeling of cells that have metabolically incorporated a

cyclooctyne-modified substrate (e.g., a sugar or amino acid).

Materials:

Adherent or suspension cells cultured with a cyclooctyne-containing metabolic label.

Biotin-PEG11-Azide.

Complete cell culture medium.

Phosphate-Buffered Saline (PBS).

Imaging or lysis buffer for downstream analysis.

Methodology:

Prepare Labeling Medium: Prepare a stock solution of Biotin-PEG11-Azide in DMSO. Dilute

the stock solution into pre-warmed complete culture medium to a final concentration of 20-50
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µM.

Cell Labeling: Aspirate the existing medium from the cultured cells. Add the Biotin-PEG11-
Azide-containing medium to the cells.

Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO₂) for 15-60

minutes. The optimal time should be determined empirically.

Washing: Remove the labeling medium and wash the cells three times with warm PBS to

remove any unreacted Biotin-PEG11-Azide.

Downstream Analysis:

For Imaging: Fix and permeabilize the cells as required, then visualize the biotin label

using a fluorescently-conjugated streptavidin probe.

For Proteomics: Lyse the cells in an appropriate lysis buffer. The biotinylated proteins can

now be used in a pull-down assay (see Protocol 3).

Protocol 3: Streptavidin Pull-Down of Biotinylated
Proteins
This protocol is for the affinity purification of biotinylated proteins from a cell lysate.

Materials:

Cell lysate containing biotinylated proteins.

Streptavidin-coated magnetic beads or agarose resin.

Wash Buffer (e.g., RIPA buffer or PBS with 0.1% Tween-20).

Elution Buffer (e.g., SDS-PAGE sample buffer for Western blot, or a buffer with high

concentrations of free biotin for native elution).

Methodology:
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Bead Preparation: Resuspend the streptavidin beads in wash buffer. Use a magnetic stand

or centrifugation to pellet the beads, then discard the supernatant. Repeat this wash step

twice.

Binding: Add the cell lysate to the washed streptavidin beads. Incubate for 1-2 hours at 4°C

with end-over-end rotation to allow the biotinylated proteins to bind to the beads.

Washing: Pellet the beads and discard the supernatant (this contains unbound proteins).

Wash the beads at least three times with cold wash buffer to remove non-specifically bound

proteins.

Elution:

For SDS-PAGE: Resuspend the beads in 1x SDS-PAGE loading buffer and boil for 5-10

minutes to denature the proteins and streptavidin, releasing the captured proteins into the

supernatant.

For Native Elution: Resuspend the beads in an elution buffer containing a high

concentration of free biotin (e.g., 2-10 mM) and incubate for 30-60 minutes to

competitively displace the biotinylated proteins.

Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass

spectrometry.

Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the key experimental processes described.
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Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
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Caption: Workflow for SPAAC-based live cell labeling and analysis.
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Caption: Logical flow of a streptavidin-based pull-down assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to Biotin-PEG11-Azide in
Click Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8024726#understanding-click-chemistry-with-biotin-
peg11-azide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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